molecular formula C10H9FO2 B148560 1-(2-Fluorophenyl)butane-1,3-dione CAS No. 131513-64-9

1-(2-Fluorophenyl)butane-1,3-dione

Cat. No. B148560
M. Wt: 180.17 g/mol
InChI Key: QAATXOWVMCBFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)butane-1,3-dione is a chemical compound that is part of a broader class of organic compounds known as diketones. It is characterized by having two keto groups (carbonyl groups) on a butane backbone, with a fluorophenyl group attached. This structure is related to various compounds studied in the provided papers, which explore the chemical behavior and properties of similar diketones and their derivatives.

Synthesis Analysis

The synthesis of compounds related to 1-(2-Fluorophenyl)butane-1,3-dione can be complex, involving multiple steps and various reagents. For instance, a photoinduced direct oxidative annulation process has been used to synthesize polyheterocyclic compounds from 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally similar to 1-(2-Fluorophenyl)butane-1,3-dione . This method does not require transition metals or oxidants, which simplifies the synthesis and makes it more environmentally friendly.

Molecular Structure Analysis

The molecular structure of diketones is crucial in determining their chemical reactivity and physical properties. For example, the structure of a related compound, 3-(4-fluorophenyl)-1,2,5-triphenylpentane-1,5-dione, was determined by X-ray diffraction analysis, revealing a "W" conformation and providing insights into the spatial arrangement of the keto groups . This information is essential for understanding the reactivity patterns of 1-(2-Fluorophenyl)butane-1,3-dione.

Chemical Reactions Analysis

Diketones like 1-(2-Fluorophenyl)butane-1,3-dione can undergo various chemical reactions, including condensation with amines and aldehydes. For instance, 1-(2-hydroxyphenyl)-1,3-butanedione reacts with primary amines to form imines and with secondary amines and formaldehyde to yield chromones . These reactions are indicative of the potential reactivity of 1-(2-Fluorophenyl)butane-1,3-dione with similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of diketones are influenced by their molecular structure. The dual fluorescence behavior of a related compound, 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, was studied, showing that solvent polarity and viscosity significantly affect its luminescence properties . This suggests that the physical properties of 1-(2-Fluorophenyl)butane-1,3-dione, such as solubility and fluorescence, could also be influenced by similar factors.

Scientific Research Applications

Tautomerism and Acid-Base Properties

  • Tautomerism and Acid-Base Behavior: Research on azoderivatives of benzoylacetone, which are structurally related to 1-(2-Fluorophenyl)butane-1,3-dione, highlights their interesting tautomeric and acid-base properties. These compounds, including 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, exhibit tautomeric forms in solution and their properties shift with changes in solvent polarity (Mahmudov et al., 2011).

Applications in Material Science

  • Poly(vinyl) Chloride Membrane Electrodes

    Another derivative, 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, has been used as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This application demonstrates the potential of these compounds in the development of selective and sensitive sensors (Kopylovich et al., 2011).

  • Dye-Sensitized Solar Cells

    Certain aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include derivatives similar to 1-(2-Fluorophenyl)butane-1,3-dione, have been developed for use in dye-sensitized solar cells. These sensitizers exhibit high light absorption and are instrumental in improving solar cell efficiency (Islam et al., 2006).

Fluorescence Studies

  • Dual Fluorescence Studies: Compounds like 2-(3-Fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, which share structural features with 1-(2-Fluorophenyl)butane-1,3-dione, have been studied for their fluorescence behavior. Such studies are crucial in understanding the photophysical properties of these compounds (Valat et al., 2001).

Polymorphism and Structural Studies

  • Polymorphism in Bis-hydrazone Compounds

    Research on bis-hydrazone compounds, related to 1-(2-Fluorophenyl)butane-1,3-dione, reveals polymorphism, which is essential for understanding their crystal structures and applications in various fields (Dwivedi & Das, 2018).

  • Thermal Properties of Azoderivatives

    Studies on the thermal properties of certain azoderivatives of β-diketones, similar to 1-(2-Fluorophenyl)butane-1,3-dione, highlight their stability and phase transitions, important for material science applications (Mahmudov et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAATXOWVMCBFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569490
Record name 1-(2-Fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)butane-1,3-dione

CAS RN

131513-64-9
Record name 1-(2-Fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 2′-fluoroacetophenone and 2.86 mL of EtOAc to yield Intermediate 20: 1H NMR (400 MHz, CDCl3, enol form) δ7.70 (dt, 1H. J=1.79, 7.69), 7.45 (m, 1H), 7.24 (m, 1H), 7.10 (m, 1H), 6.28 (s, 1H), 2.20 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.86 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(2-Fluorophenyl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(2-Fluorophenyl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(2-Fluorophenyl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(2-Fluorophenyl)butane-1,3-dione

Citations

For This Compound
2
Citations
J Yao, L Kong, X Li - Chemical Communications, 2020 - pubs.rsc.org
Rhodium(III)-catalyzed C–C coupling of heteroarenes and fluorinated α-diazo diketones has been realized for the facile synthesis of 3-arylchromones. The reaction proceeds via …
Number of citations: 15 pubs.rsc.org
KE Manojkumar, S Sreenivasa, NR Mohan… - Journal of Applicable …, 2014 - academia.edu
2-[5-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzoic acid was synthesized by 2-fluoroacetophenone, which was converted into diketone which was cyclized with 2-…
Number of citations: 7 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.